3-(3-tert-butylphenyl)propan-1-amine hydrochloride
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Overview
Description
3-(3-tert-butylphenyl)propan-1-amine hydrochloride is an organic compound with a molecular structure that includes a tert-butyl group attached to a phenyl ring, which is further connected to a propan-1-amine moiety. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-tert-butylphenyl)propan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-tert-butylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Conversion to Bromide: The alcohol is then converted to a bromide using phosphorus tribromide (PBr3).
Amination: The bromide is reacted with ammonia or an amine to form the corresponding amine.
Formation of Hydrochloride Salt: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-tert-butylphenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
3-(3-tert-butylphenyl)propan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(3-tert-butylphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The phenyl ring and tert-butyl group contribute to the compound’s overall hydrophobicity and steric properties, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropan-1-amine: Lacks the tert-butyl group, resulting in different steric and electronic properties.
3-(4-tert-butylphenyl)propan-1-amine: Similar structure but with the tert-butyl group in a different position, affecting its reactivity and interactions.
N-tert-Butyl-3-phenylpropan-1-amine: Contains a tert-butyl group on the nitrogen atom, altering its chemical behavior.
Uniqueness
3-(3-tert-butylphenyl)propan-1-amine hydrochloride is unique due to the specific positioning of the tert-butyl group on the phenyl ring, which influences its chemical reactivity and interactions with other molecules. This structural feature can enhance its stability and binding properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
2758000-50-7 |
---|---|
Molecular Formula |
C13H22ClN |
Molecular Weight |
227.8 |
Purity |
95 |
Origin of Product |
United States |
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